molecular formula C8H8O2S B14836616 4-Hydroxy-2-(methylthio)benzaldehyde

4-Hydroxy-2-(methylthio)benzaldehyde

Cat. No.: B14836616
M. Wt: 168.21 g/mol
InChI Key: BHMYNJJCBDIVSE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)benzaldehyde is a multifunctional benzaldehyde derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features hydroxyl, aldehyde, and methylthio functional groups on a single benzene ring, making it a versatile precursor for synthesizing more complex molecules. Its molecular formula is C8H8O2S. Researchers utilize this compound as a key building block for developing potential pharmaceutical agents and for synthesizing ligands in coordination chemistry. The presence of both hydrogen bond donor (hydroxyl) and acceptor (aldehyde) groups, along with a sulfur-containing substituent, allows for diverse chemical reactivity and interaction with biological targets. Similar compounds are frequently employed in the synthesis of bioactive molecules, where the aldehyde group can undergo condensation reactions to form Schiff bases, a class of compounds with documented biological and catalytic activities . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

4-hydroxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-11-8-4-7(10)3-2-6(8)5-9/h2-5,10H,1H3

InChI Key

BHMYNJJCBDIVSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-2-(methylsulfanyl)benzaldehyde has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic attacks, influencing its biological and chemical activities .

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

  • Structure : Lacks the methylthio group, featuring only a hydroxyl group at the 4-position.
  • Applications : Widely used as an intermediate for synthesizing pharmaceuticals, including anticancer and antimicrobial agents . Studies report its role in inhibiting c-Myc/Max/DNA complex formation, relevant in cancer therapy .
  • Key Difference : The absence of the methylthio group reduces sulfur-based reactivity and may limit its antiviral efficacy compared to methylthio-containing analogues.

4-Hydroxy-3-methoxybenzaldehyde

  • Structure : Contains a methoxy (-OCH₃) group at the 3-position and a hydroxyl group at the 4-position.
  • Applications : Used in flavoring agents and drug synthesis. Toxicological data for similar hydroxy-/methoxy-benzaldehydes suggest low acute toxicity but require further metabolic studies .

4-Hydroxy-3-(methylthio)benzaldehyde

  • Structure : Isomeric to the target compound, with hydroxyl and methylthio groups at positions 4 and 3, respectively.
  • Natural Occurrence : Identified in plant ecotypes (e.g., in Weinstein et al., 2022), suggesting a natural origin unlike the synthetic target compound .
  • Key Difference : Substituent positioning affects molecular interactions; the 3-methylthio group may influence binding affinity in biological systems.

2-Methylvanillin (4-Hydroxy-3-methoxy-2-methylbenzaldehyde)

  • Structure : Features a hydroxyl group (4-position), methoxy (3-position), and methyl group (2-position).
  • Physicochemical Properties : Molecular formula C₉H₁₀O₃ (MW: 166.17) . The additional methyl group increases hydrophobicity compared to the target compound.
  • Applications : Used in fragrance and food industries; structural complexity may limit synthetic accessibility.

Physicochemical Properties and Structural Data

Compound Molecular Formula Molecular Weight Key Substituents Bioactivity Highlights
4-Hydroxy-2-(methylthio)benzaldehyde C₈H₈O₂S 168.21 4-OH, 2-SCH₃ Potential antiviral (inference)
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 4-OH Anticancer, antimicrobial
2-Methylvanillin C₉H₁₀O₃ 166.17 4-OH, 3-OCH₃, 2-CH₃ Fragrance, flavoring
4-Hydroxy-3-(methylthio)benzaldehyde C₈H₈O₂S 168.21 4-OH, 3-SCH₃ Natural product

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-2-(methylthio)benzaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via electrophilic aromatic substitution or functional group interconversion. Key steps include:

  • Retrosynthetic analysis : Identify precursor molecules such as 4-hydroxybenzaldehyde derivatives with methylthio groups introduced via nucleophilic substitution or Friedel-Crafts alkylation .
  • Optimization : Control reaction temperature (e.g., 60–80°C for thiolation), use catalysts like BF₃·Et₂O for directing substituents, and monitor pH to avoid over-oxidation of the aldehyde group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FTIR : Key peaks include the O–H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C–S vibrations (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 168 (C₈H₈O₂S) and fragments corresponding to loss of –CHO or –SCH₃ groups .
  • NMR : ¹H NMR should show a singlet for the aldehyde proton (~9.8 ppm), aromatic protons in the 6.5–7.5 ppm range, and a methylthio (–SCH₃) triplet at ~2.5 ppm .

Q. How can chromatographic methods assess the purity of this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time consistency and peak symmetry indicate purity .
  • GC-MS : Confirm the absence of volatile byproducts (e.g., unreacted thiols or aldehydes) by comparing retention indices with reference libraries .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and what discrepancies exist?

  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~4.5 eV using B3LYP/6-311+G(d,p)) and charge distribution, showing electron-withdrawing effects of the –CHO and –SCH₃ groups .
  • Discrepancies : Experimental UV-Vis spectra may show redshifted absorption maxima compared to theoretical values due to solvent effects or intermolecular hydrogen bonding not modeled in simulations .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

  • Disorder : The methylthio group may exhibit rotational disorder, requiring constrained refinement in SHELXL .
  • Hydrogen Bonding : The hydroxyl and aldehyde groups form intermolecular bonds, complicating unit cell packing analysis. Use high-resolution data (≤0.8 Å) and twin refinement for accurate modeling .

Q. How do substituent effects influence reaction mechanisms in catalytic oxidation studies?

  • Epoxidation vs. Aldehyde Formation : The methylthio group may sterically hinder epoxidation pathways, favoring benzaldehyde derivatives over epoxides in reactions with Ce-MOF catalysts .
  • Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates with analogues (e.g., 4-methoxybenzaldehyde). The –SCH₃ group’s electron-donating nature reduces electrophilicity, slowing oxidation .

Data Contradiction Analysis

  • Spectral Assignments : Discrepancies in FTIR peak assignments for C–S vibrations (650–750 cm⁻¹) may arise from solvent interactions or matrix effects. Cross-validate with Raman spectroscopy .
  • Synthetic Yields : Conflicting reports on yields (e.g., 60% vs. 85%) could stem from variations in catalyst purity or solvent drying methods. Replicate under inert atmospheres (N₂/Ar) for consistency .

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